2-(4-Nitrophenoxy)pyrimidine
Overview
Description
“2-(4-Nitrophenoxy)pyrimidine” is a compound with the molecular formula C10H7N3O3 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction . Another method involves the use of enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring attached to a nitrophenol group . The compound has a molecular weight of 217.18 g/mol . The InChI string and Canonical SMILES for the compound are InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H
and C1=CN=C(N=C1)OC2=CC=C(C=C2)N+[O-]
respectively .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and can lead to the formation of various derivatives . These reactions include those with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 217.18 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 80.8 Ų .
Scientific Research Applications
Anticancer Drug Intermediates : 2-(4-Nitrophenoxy)pyrimidine derivatives are important intermediates in the synthesis of small molecule anticancer drugs. Researchers have developed rapid synthesis methods for these compounds, optimizing the process to achieve high yields. This demonstrates the compound's crucial role in developing anticancer therapies (Zhou et al., 2019), (Kou & Yang, 2022), (Zhang et al., 2019).
Nucleoside Derivatives Synthesis : It's used in preparing reactive intermediates for modifying nucleosides like uridine, thymidine, and 2′-deoxyuridine, which are crucial in the study of nucleic acids and potential drug development (Miah et al., 1997).
Chemical Analysis and Spectrophotometry : Pyrimidine derivatives, including those related to this compound, have applications in spectrophotometric analyses and chemical studies. These applications are essential in various scientific and industrial fields for substance identification and quantification (Habeeb et al., 2009).
Synthesis of Antitumor Agents : Derivatives of this compound play a significant role in synthesizing antitumor agents, showcasing its importance in medicinal chemistry and pharmaceutical research (Gan et al., 2021).
Nonlinear Optics and Therapeutic Drugs : Aryl and hetero-aryl substituted pyrimidine derivatives, which include this compound, find applications in nonlinear optics (NLO), agrochemicals, and as therapeutic drugs, highlighting their versatility in various scientific domains (Khan et al., 2020).
Bioactive Compound Synthesis : Pyrimidine is integral in pesticide innovation research, including fungicides, herbicides, insecticides, and miticides. Its modifiability makes it an excellent candidate for designing new bioactive heterocyclic compounds (Wei, 2011).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been known to interact with various enzymes and proteins, playing significant roles in biochemical reactions
Cellular Effects
Pyrimidine derivatives have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
As of my knowledge cutoff in 2021, there is no available information on how the effects of 2-(4-Nitrophenoxy)pyrimidine vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
2-(4-nitrophenoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVCMOMPHXWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361015 | |
Record name | 2-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
181801-29-6 | |
Record name | 2-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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